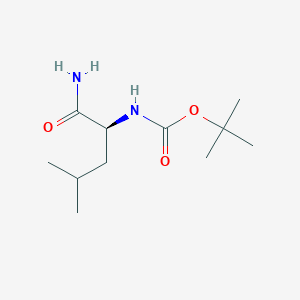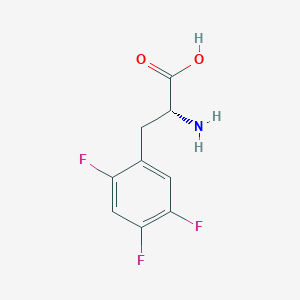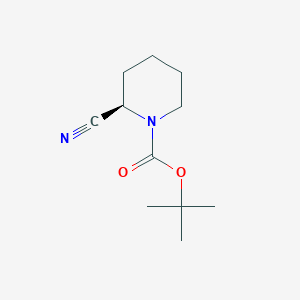
3-Aminophenyltrimethoxysilan
Übersicht
Beschreibung
m-Aminophenyltrimethoxysilane is an organosilane compound with the chemical formula C9H15NO3Si. It is a versatile chemical used in various applications, particularly in surface modification and as a coupling agent. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the development of advanced materials and coatings.
Wissenschaftliche Forschungsanwendungen
m-Aminophenyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances the adhesion between different phases in composite materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in drug delivery systems and as a surface modifier for medical implants to improve biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants. It improves the durability and performance of these materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: m-Aminophenyltrimethoxysilane can be synthesized through a reaction between aniline and trimethoxysilane. The process typically involves the following steps:
Reaction Setup: Aniline is reacted with trimethoxysilane in the presence of a catalyst, such as hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield. The mixture is heated to around 60-80°C and stirred for several hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure m-aminophenyltrimethoxysilane.
Industrial Production Methods: In industrial settings, the production of m-aminophenyltrimethoxysilane involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize impurities. The use of automated systems ensures consistent quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: m-Aminophenyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as halides or other amines.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane-linked polymers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of m-aminophenyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino group can react with various functional groups, while the methoxysilane groups can hydrolyze and condense to form siloxane networks. This dual reactivity allows it to act as a bridge between different materials, enhancing their properties and performance.
Vergleich Mit ähnlichen Verbindungen
p-Aminophenyltrimethoxysilane: Similar structure but with the amino group in the para position.
Phenyltrimethoxysilane: Lacks the amino group, used primarily for surface modification.
Aminopropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.
Uniqueness: m-Aminophenyltrimethoxysilane is unique due to the presence of both an amino group and a phenyl ring, which provides specific reactivity and compatibility with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and chemical stability.
Eigenschaften
IUPAC Name |
3-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRNELCZAZKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431182 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70411-42-6 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure/B1588372.png)













